molecular formula C14H21FN2O B1306399 (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 510764-53-1

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B1306399
CAS No.: 510764-53-1
M. Wt: 252.33 g/mol
InChI Key: ZSYQXTSWVRPLFN-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the 3-position and a morpholine ring attached via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 3-fluorobenzyl chloride with 3-morpholin-4-yl-propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The morpholine ring contributes to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzyl chloride
  • 3-Fluorobenzyl alcohol
  • 3-Fluorobenzyl bromide

Uniqueness

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to its combination of a fluorinated benzyl group and a morpholine ring, which imparts distinct physicochemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQXTSWVRPLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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